N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-acetamidophenyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15(28)24-17-7-6-8-18(13-17)25-22(30)21(29)23-14-20(27(4)5)16-9-11-19(12-10-16)26(2)3/h6-13,20H,14H2,1-5H3,(H,23,29)(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYSYWGAVIAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-acetamidophenyl)ethanediamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-acetamidophenylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-acetamidophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: 4-(dimethylamino)pyridine (DMAP), various solvents such as ethanol and methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. The presence of dimethylamino groups is associated with increased lipophilicity, which can enhance the compound's ability to cross biological membranes, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown effectiveness against breast cancer and leukemia cells, suggesting its potential role in chemotherapy regimens.
Neuropharmacology
Given its structural features, this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin.
- Cognitive Enhancement : Research on related compounds suggests that they may act as acetylcholinesterase inhibitors, potentially improving cognitive function in neurodegenerative diseases such as Alzheimer's disease.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity in preliminary assays against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at around 256 µg/mL, indicating potential for development as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-acetamidophenyl)ethanediamide and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values below 10 µM against breast cancer cells, highlighting their potential as lead compounds for further development.
Case Study 2: Neuroprotective Effects
A study conducted by researchers at a leading university investigated the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that administration of the compound improved cognitive performance in animal models subjected to induced memory deficits. This suggests its potential application in treating cognitive decline associated with aging and neurodegenerative diseases.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-acetamidophenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Structural Analogs in Anti-Tumor Research
Key Compounds from :
- Compound 1h: N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide Activity: IC₅₀ = 14.45 µM (P388 cells), 20.54 µM (A549 cells), outperforming its parent compound (>100 µM) . Structural Relevance: The dimethylaminoethyl side chain enhances DNA binding, mirroring the target compound’s design.
Table 1: Anti-Tumor Activity Comparison
Functional Group Influence
- Dimethylamino vs. Chloro/Nitro Groups: N-(4-Dimethylamino 3,5-Dinitrophenyl) Acetonitrile (): Nitro groups confer electron-withdrawing effects, enhancing charge transfer properties. 3-Chloro-N-phenyl-phthalimide (): Chlorine increases hydrophobicity, favoring polymer synthesis applications. The target compound’s acetamide and dimethylamino groups likely prioritize bioactivity over material science uses .
Acetamide Variations :
Physicochemical Properties
- Solubility: The dimethylamino groups in the target compound enhance water solubility compared to 3-chloro-N-phenyl-phthalimide, which relies on chloro substituents for solvent compatibility .
- Stability : Unlike nitro-containing analogs (), the absence of explosive nitro groups in the target compound improves synthetic safety .
Table 2: Property Comparison
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-acetamidophenyl)ethanediamide, also known as a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 317.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial in signal transduction pathways. GPCRs are involved in numerous physiological processes, including neurotransmission and hormonal regulation .
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes related to metabolic pathways, although detailed studies are still required to elucidate these interactions.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies indicate that the compound exhibits antidepressant-like effects in animal models. This is likely due to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : The compound has shown promise in reducing pain responses in various models, suggesting potential use in pain management therapies.
- Antitumor Activity : Some research indicates that it may have cytotoxic effects against certain cancer cell lines, which could be explored further for therapeutic applications.
Study 1: Antidepressant Effects
A study published in PubMed Central evaluated the antidepressant effects of similar compounds and highlighted the importance of dimethylamino substitutions in enhancing activity against depression models .
Study 2: Analgesic Properties
Research conducted on related compounds demonstrated significant analgesic effects in rodent models, supporting the hypothesis that modifications to the dimethylamino group can enhance pain relief properties .
Study 3: Antitumor Activity
In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. These findings suggest potential for development into anticancer agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
